(6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10BrN2·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride typically involves the bromination of 5-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the pyridine ring. The brominated product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride: A closely related compound with a similar structure but different bromination position.
2-Bromo-5-methylpyridine: Another brominated pyridine derivative with different functional groups.
Uniqueness
(6-Bromo-5-methylpyridin-2-yl)methanamine dihydrochloride is unique due to its specific bromination pattern and the presence of the methanamine group. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H11BrCl2N2 |
---|---|
Molecular Weight |
273.98 g/mol |
IUPAC Name |
(6-bromo-5-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5-2-3-6(4-9)10-7(5)8;;/h2-3H,4,9H2,1H3;2*1H |
InChI Key |
JVZIRSDUZVRAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CN)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.